molecular formula C15H15NO3 B12318598 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride

2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride

Cat. No.: B12318598
M. Wt: 257.28 g/mol
InChI Key: PWCQOBFCLCXOKM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride derives from its core phenolic structure, substituents, and stereochemical configuration. The parent compound is phenol, with substituents at the 2- and 4-positions. The 2-methoxy group indicates a methoxy (–OCH₃) substitution at position 2, while the 4-{(Z)-[(2-methoxyphenyl)imino]methyl} group describes an imine-functionalized methyl group at position 4.

The imine group (–N=CH–) connects the phenolic ring to a 2-methoxyphenyl substituent. The (Z) stereodescriptor specifies the spatial arrangement of substituents around the C=N double bond. According to Cahn–Ingold–Prelog (CIP) priority rules, the (Z) configuration occurs when the higher-priority groups on each carbon of the double bond reside on the same side. For this compound:

  • The nitrogen-bound 2-methoxyphenyl group (higher priority due to aromaticity and oxygen substitution)
  • The carbon-bound phenolic methyl group (lower priority)

This stereochemical assignment distinguishes it from its (E) -isomer, where the substituents would occupy opposite sides.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₆ClNO₃ accounts for the compound’s organic backbone and hydrochloride counterion. Key components include:

Component Contribution to Formula
Phenolic core C₆H₅O
2-Methoxy group C₁H₃O
Imine-methyl group C₇H₇N
Hydrochloride HCl

The molecular weight is 293.74 g/mol , calculated as follows:

  • Carbon (12.01 × 15): 180.15 g/mol
  • Hydrogen (1.01 × 16): 16.16 g/mol
  • Chlorine (35.45 × 1): 35.45 g/mol
  • Nitrogen (14.01 × 1): 14.01 g/mol
  • Oxygen (16.00 × 3): 48.00 g/mol
  • Total: 293.74 g/mol.

The hydrochloride counterion contributes 36.46 g/mol (HCl), distinguishing this compound from its free base form.

Structural Characterization via SMILES and InChI Representations

The SMILES (Simplified Molecular Input Line Entry System) notation encodes the compound’s connectivity and stereochemistry:

COC1=CC=CC=C1N=C(C2=CC(=C(C=C2)O)OC)Cl

Key features:

  • COC1=CC=CC=C1: 2-methoxyphenyl group
  • N=C(...)Cl: Imine bond with hydrochloride counterion
  • C2=CC(=C(C=C2)O)OC: 4-hydroxy-3-methoxyphenyl group.

The InChI (International Chemical Identifier) provides a hierarchical description:

InChI=1S/C15H15NO3.ClH/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2;/h3-10,17H,1-2H3;1H

Layers include:

  • Main layer : Connectivity (1S/C15H15NO3)
  • Charge layer : Protonation state (ClH)
  • Stereochemical layer : (Z)-configuration inferred from atomic coordinates.

These representations enable precise computational reconstruction of the molecule’s structure and stereochemistry, facilitating database searches and cheminformatics applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2/h3-10,17H,1-2H3

InChI Key

PWCQOBFCLCXOKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

Core Condensation Reaction

The synthesis begins with the condensation of 2-methoxy-4-formylphenol (or its derivatives) and 2-methoxyaniline under mild acidic or neutral conditions. This Schiff base formation follows a nucleophilic addition-elimination mechanism, where the primary amine attacks the carbonyl carbon of the aldehyde, forming an imine bond (C=N).

Reaction equation :
$$ \text{2-Methoxy-4-formylphenol} + \text{2-Methoxyaniline} \rightarrow \text{2-Methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol} + \text{H}_2\text{O} $$

The reaction typically proceeds in ethanol or methanol at reflux (60–80°C) for 1–3 hours, yielding the free base Schiff base. Subsequent treatment with hydrochloric acid (HCl) in anhydrous ethanol precipitates the hydrochloride salt.

Solvent and Catalyst Optimization

Recent studies highlight the role of solvent polarity and catalysts in enhancing yield and stereoselectivity:

Parameter Optimal Conditions Yield Source
Solvent Ethanol/water (1:1) 85–90%
Catalyst None (uncatalyzed) 78%
Temperature 60°C 92%
Reaction Time 2 hours 95%

Polar protic solvents like ethanol improve solubility of aromatic aldehydes and amines, while water accelerates imine formation via proton transfer. Catalysts such as acetic acid are occasionally used but may reduce stereochemical control.

Stepwise Synthesis Protocol

Preparation of Starting Materials

Synthesis of 2-Methoxy-4-Formylphenol

2-Methoxy-4-formylphenol is synthesized via Vilsmeier-Haack formylation of guaiacol (2-methoxyphenol):

  • Guaiacol reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
  • Hydrolysis with aqueous NaOH yields the aldehyde.

Key data :

  • Yield: 80–85%
  • Purity: >98% (HPLC)
Synthesis of 2-Methoxyaniline

Commercially available 2-methoxyaniline is typically purified via vacuum distillation (b.p. 225°C) to remove oxidative byproducts.

Condensation and Salt Formation

A representative procedure from VulcanChem:

  • 2-Methoxy-4-formylphenol (1.52 g, 10 mmol) and 2-methoxyaniline (1.23 g, 10 mmol) are dissolved in 30 mL ethanol.
  • The mixture is refluxed at 60°C for 2 hours, forming a yellow precipitate.
  • The precipitate is filtered, washed with cold ethanol, and dried to obtain the free base (yield: 95%).
  • The free base is dissolved in 20 mL ethanol, treated with 2 mL concentrated HCl, and stirred for 30 minutes.
  • The hydrochloride salt precipitates as white crystals (yield: 90%, m.p. 215–217°C).

Characterization and Quality Control

Spectroscopic Analysis

FTIR Spectroscopy
  • Imine (C=N) stretch : 1590–1595 cm⁻¹
  • Phenolic O–H stretch : 3200–3400 cm⁻¹
  • Methoxy C–O stretch : 1250–1270 cm⁻¹
NMR Spectroscopy
  • ¹H NMR (DMSO-d₆) :
    • δ 8.42 ppm (s, 1H, CH=N)
    • δ 6.8–7.4 ppm (m, 8H, aromatic)
    • δ 3.82 ppm (s, 3H, OCH₃)
  • ¹³C NMR :
    • δ 161.2 ppm (C=N)
    • δ 148.5 ppm (phenolic C–O)
X-Ray Crystallography

Single-crystal studies confirm the (Z) -configuration of the imine bond, stabilized by an intramolecular O–H⋯N hydrogen bond (distance: 2.68 Å). The dihedral angle between the two methoxyphenyl rings is 12.5°, indicating partial conjugation.

Purity Assessment

Method Result
HPLC (C18 column) Purity >99% (λ = 254 nm)
Elemental Analysis C: 63.2%, H: 5.5%, N: 5.1%

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method employs microreactors to enhance mixing and heat transfer:

  • Residence time : 10 minutes
  • Yield : 93%
  • Throughput : 5 kg/day

Green Chemistry Approaches

  • Solvent-free synthesis : Ball-milling 2-methoxy-4-formylphenol and 2-methoxyaniline at room temperature (yield: 88%).
  • Biocatalysis : Lipase-mediated condensation in ionic liquids (ongoing research).

Chemical Reactions Analysis

2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or imino groups are replaced by other functional groups.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired products are formed .

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through the condensation reaction of vanillin and p-anisidine in a water solvent using a stirrer method. The process yields a greenish-gray solid with a melting point between 128-130 °C and a high yield of approximately 95% . Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (H-NMR) confirm the successful formation of the compound. Notably, the FTIR spectrum displays characteristic imine group absorptions at 1590-1591 cm1^{-1}, while the GC-MS analysis reveals a molecular ion peak at m/z 257 .

Antioxidant Activity

One of the primary applications of this compound is its antioxidant activity. Research indicates that 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride exhibits significant free radical scavenging abilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed an effective concentration (EC50) value of 10.46 ppm, suggesting strong antioxidant potential . Antioxidants are crucial in mitigating oxidative stress-related diseases, making this compound a candidate for further pharmacological studies.

Medicinal Chemistry Applications

The structural properties of this compound make it valuable in medicinal chemistry. Its ability to form stable complexes with metal ions suggests potential applications in drug formulation and delivery systems. Additionally, derivatives of this compound may serve as precursors for synthesizing various bioactive molecules, including azo dyes and other pharmaceutical agents .

Material Science Applications

In material science, Schiff bases like this compound are explored for their properties in polymer chemistry. They can act as ligands in coordination chemistry, leading to the development of new materials with tailored properties for electronic applications or catalysis . The incorporation of such compounds into polymer matrices may enhance thermal stability and mechanical strength.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of various Schiff bases highlighted the effectiveness of this compound compared to other synthesized compounds. The results indicated that this compound not only demonstrated superior radical scavenging activity but also showed lower cytotoxicity levels in vitro, making it a promising candidate for dietary supplements or therapeutic agents against oxidative stress .

Case Study 2: Synthesis of Bioactive Derivatives

Another investigation focused on synthesizing derivatives from this compound to explore their biological activities. Several derivatives were tested for antimicrobial properties against various pathogens. The results revealed that modifications to the phenolic structure significantly enhanced antimicrobial efficacy, indicating potential uses in pharmaceuticals aimed at treating infections .

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two hydrochlorides with analogous phenol-methoxy scaffolds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride (Target) 2-methoxy, 4-(Z-iminomethyl-2-methoxyphenyl) Not provided Not provided Z-imine configuration; potential for planar geometry due to conjugation .
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5) 2-methoxy, 4-(methylaminomethyl) C₉H₁₄ClNO₂ 203.67 Flexible methylaminomethyl chain; lacks aromatic imine moiety.
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride 3-methoxy, 4-hydroxy, ethylamine C₉H₁₄ClNO₂ 203.67 Ethylamine side chain; no imine functionality.

Key Observations :

  • The target compound uniquely incorporates a rigid, conjugated imine group, which may enhance stability or π-π stacking in crystal lattices compared to the flexible methylaminomethyl or ethylamine groups in analogs .

Analytical Techniques :

  • HPLC is used for purity validation in analogs .
  • X-ray crystallography (via SHELX or ORTEP-3) resolves stereochemistry and crystal packing, critical for confirming the Z-configuration in the target compound .

Biological Activity

2-Methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride is a Schiff base compound that has garnered attention for its potential biological activities. Schiff bases are known for their versatility in biomedical applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, including its antioxidant properties, antimicrobial efficacy, and potential applications in drug development.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15ClN2O3\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}_3

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and an appropriate amine under acidic conditions. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of Schiff bases. The antioxidant capacity of this compound has been evaluated using various assays, including:

  • DPPH Radical Scavenging Assay
  • ABTS Radical Cation Assay
  • Superoxide Anion Scavenging Assay

In a study comparing different Schiff base complexes, it was found that the copper(II) complex derived from this ligand exhibited significant antioxidant activity, with EC50 values indicating superior performance compared to the free ligand and other metal complexes (Table 1).

Test CompoundDPPH EC50 (mg/mL)ABTS EC50 (mg/mL)Superoxide EC50 (mg/mL)
HL3.10 ± 0.474.65 ± 0.615.25 ± 2.35
HL-Cu1.30 ± 2.062.36 ± 0.173.75 ± 1.35
Standard0.65 ± 0.060.50 ± 0.040.70 ± 0.32

Note: Values represent mean ± SE; different superscripts indicate significant differences (p ≤ 0.05) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several studies have documented the biological activities of related Schiff base compounds:

  • Antioxidant Properties : A study highlighted that copper complexes derived from similar Schiff bases exhibited enhanced radical scavenging abilities compared to their ligands .
  • Antimicrobial Efficacy : Research on related compounds demonstrated significant antibacterial activity with MIC values indicating effectiveness against common pathogens .
  • Molecular Docking Studies : Computational studies suggested that these Schiff bases interact favorably with various biological targets, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride?

Answer:
The synthesis typically involves a Schiff base condensation between 2-methoxy-4-hydroxybenzaldehyde and 2-methoxyaniline in an acidic medium, followed by hydrochloride salt formation. Key steps include:

  • Condensation Reaction : React equimolar amounts of aldehyde and amine in ethanol under reflux (70–80°C) for 6–8 hours, catalyzed by glacial acetic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purification : Recrystallize the crude product from ethanol/water (1:1) to remove unreacted precursors. Use vacuum filtration and dry under desiccation.
  • Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • NMR : Use 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) to confirm the Z-configuration of the imine bond. Key signals: phenolic -OH (~10 ppm), imine proton (~8.5 ppm), and methoxy groups (~3.8 ppm) .
    • IR : Identify stretching frequencies for O–H (3200–3400 cm1^{-1}), C=N (1640–1680 cm1^{-1}), and C–O–C (1250–1270 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+^+ and isotopic pattern matching the molecular formula .

Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in this compound?

Answer:
X-ray diffraction (XRD) with SHELXL refinement is the gold standard:

  • Data Collection : Use a single crystal (size ~0.2 × 0.2 × 0.1 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bond modeling. Use OLEX2 for visualization and validation of the Z-configuration. Key metrics: R1_1 < 0.05, wR2_2 < 0.12 .
  • Validation : Cross-check with PLATON for twinning and ADDSYM for missed symmetry operations .

Advanced: How can hydrogen-bonding networks in the crystal lattice inform intermolecular interactions?

Answer:
Graph set analysis (GSA) is essential for mapping hydrogen bonds:

  • Procedure :
    • Identify donor (D)–acceptor (A) pairs (e.g., O–H···N, N–H···Cl).
    • Assign graph descriptors (e.g., D(a)\mathbf{D}(a) for chains, R22(8)\mathbf{R}_2^2(8) for rings) using Mercury or CrystalExplorer .
  • Applications :
    • Predict stability of polymorphs via robust motifs (e.g., dimeric R22(8)\mathbf{R}_2^2(8) rings).
    • Correlate packing efficiency with solubility (e.g., layered vs. helical networks) .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Answer:
Systematic reconciliation involves:

  • Step 1 : Validate NMR assignments using 2D techniques (COSY, HSQC). For example, imine protons may show NOE correlations with adjacent methoxy groups in the Z-isomer .
  • Step 2 : Re-examine XRD data for disorder or partial occupancy. Refine alternative models (e.g., E/Z isomer coexistence) using SHELXL’s PART instruction .
  • Step 3 : Cross-reference with computational methods (DFT calculations at B3LYP/6-31G* level) to compare theoretical vs. experimental bond lengths and angles .

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